DD-dityrosine

Enzymology Chiral discrimination Peroxidase kinetics

DD-dityrosine (CAS 980-21-2) is the (R,R)-enantiomer of the non-proteinogenic amino acid crosslink dityrosine, formed by the 3,3′-biaryl coupling of two D-tyrosine residues. It is the exact mirror image of L,L-dityrosine (CAS 63442-81-9), the naturally occurring form found in structural proteins such as resilin, elastin, and collagen where it serves as a fluorescent, protease-resistant covalent bridge.

Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
Cat. No. B1217320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDD-dityrosine
Molecular FormulaC18H20N2O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O
InChIInChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26)/t13-,14-/m1/s1
InChIKeyOQALFHMKVSJFRR-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DD-Dityrosine: Chiral Purity, Biological Non-Recognition, and Peroxidase Stereospecificity Define Procurement Differentiation for the (R,R)-Enantiomer


DD-dityrosine (CAS 980-21-2) is the (R,R)-enantiomer of the non-proteinogenic amino acid crosslink dityrosine, formed by the 3,3′-biaryl coupling of two D-tyrosine residues. It is the exact mirror image of L,L-dityrosine (CAS 63442-81-9), the naturally occurring form found in structural proteins such as resilin, elastin, and collagen where it serves as a fluorescent, protease-resistant covalent bridge [1]. The compound carries a molecular formula of C₁₈H₂₀N₂O₆ (MW 360.36) and exists as a defined stereoisomer distinct from the racemic mixture (DL-dityrosine) and the achiral meso form, both of which are co-produced in biological systems such as the yeast ascospore wall [2]. For procurement decisions in analytical chemistry, biomaterials science, and pharmaceutical research, the chiral identity of DD-dityrosine—not merely the biphenyl scaffold—determines its suitability as an enantiopure standard, a D-amino acid building block, and a non-biological crosslink surrogate.

Why Generic 'Dityrosine' Fails: Enantiomer-Dependent Peroxidase Recognition, Fluorescence Differentiation, and Chromatographic Co-Elution Risk in DD-Dityrosine Procurement


Procuring 'dityrosine' without stereochemical specification introduces irreproducible results across multiple assay systems. The commercial product with CAS 980-21-2 is frequently a diastereomeric mixture containing racemic and meso forms [1], yet enzymatic systems exhibit pronounced chiral discrimination. Horseradish peroxidase (HRP) differentiates L- and D-tyrosine substrates with Km values distinctly lower for L-isomers and kcat values lower for D-isomers, establishing that oxidative crosslinking efficiency is inherently stereospecific [2]. Furthermore, the tyrosine oxidation products produced by human myeloperoxidase are exclusively L-stereochemistry—DD-dityrosine is not a natural product of mammalian phagocyte oxidative machinery, making it a critical negative control or orthogonal probe in biomarker studies [3]. Substitution with racemic mixtures introduces uncharacterized DD, LL, and meso components that cannot be resolved by standard reversed-phase HPLC but require dedicated chiral methods, risking co-elution and quantification errors in LC-MS/MS workflows [4].

Quantitative Head-to-Head Evidence: DD-Dityrosine vs. L,L-Dityrosine and Isodityrosine in Enzymatic Processing, Fluorescence Detection, and Chiral Separation


Horseradish Peroxidase Stereospecificity: D- vs. L-Tyrosine Km and kcat Differences Predict DD-Dityrosine Crosslinking Inefficiency

Horseradish peroxidase (HRP) exhibits measurable stereospecificity toward tyrosine enantiomers. The Km values are lower for L-tyrosine than for D-tyrosine, and kcat values for saturating substrates are reduced for D-isomers relative to L-isomers despite equivalent electronic properties (δ1 and δ2 NMR values identical for carbons C-1 and C-2). For substrates unable to saturate the enzyme, the binding constant for Compound II (a catalytic intermediate) follows the rank order L-isomer > DL-isomer > D-isomer [1]. This establishes that DD-dityrosine—as a homodimer of D-tyrosine—will necessarily exhibit different processing by peroxidases compared to the natural L,L-enantiomer, with predictable reductions in enzymatic coupling efficiency.

Enzymology Chiral discrimination Peroxidase kinetics Bioconjugation

Fluorescence vs. Non-Fluorescence: DD-Dityrosine and Dityrosine Emit at 400–430 nm While Isodityrosine Is Completely Dark

Dityrosine (including its enantiomeric forms DD, LL, and racemic mixtures sharing the 3,3′-biphenyl chromophore) exhibits characteristic fluorescence with emission at approximately 400–430 nm upon excitation at 284 nm (acidic) or 315 nm (alkaline) [1]. In direct contrast, isodityrosine—a structural isomer with an ether linkage between tyrosine residues rather than a biaryl bond—was unequivocally identified as a non-fluorescent product of L-tyrosine oxidation by human phagocytes [2]. The fluorescence quantum yield of the related compound isotrityrosine is 0.027, approximately one-tenth that of dityrosine and trityrosine [3]. This binary fluorescence/non-fluorescence distinction between the biphenyl-linked and ether-linked crosslink families is absolute.

Fluorescence spectroscopy Oxidative stress biomarkers Analytical detection Protein oxidation

Chiral Separation Feasibility: Capillary Electrophoresis Resolves Dityrosine Diastereomers, Preventing Co-Elution with L,L-Dityrosine

The dityrosine diastereomers—encompassing the enantiomeric pair DD-dityrosine and L,L-dityrosine plus the meso form—have been successfully separated and characterized by capillary electrophoresis (CE). Šolínová et al. (2022) reported the analysis, separation, and characterization of dityrosine diastereomers, demonstrating that these stereoisomers are not resolvable by standard achiral reversed-phase HPLC alone but require dedicated chiral electrophoretic or chromatographic methods [1]. This experimental capability directly addresses the co-elution risk warned against in Section 2: without chiral separation, DD-dityrosine and LL-dityrosine co-migrate and are indistinguishable by standard LC-MS/MS multiple reaction monitoring (MRM) [2].

Chiral chromatography Capillary electrophoresis Enantiomer purity Analytical quality control

Manipulation of Yeast Ascospore Wall: Naturally Incorporated L,L-Dityrosine, While DD-Dityrosine Is Entirely Synthetic and Biologically Absent

The yeast Saccharomyces cerevisiae assembles its ascospore wall using exclusively L-tyrosine as the biosynthetic precursor: L-tyrosine is readily incorporated into dityrosine of the ascospore wall during sporulation, and control experiments demonstrated that this incorporation is sporulation-specific [1]. The dityrosine found in the spore wall comprises the racemic and meso forms; DD-dityrosine is not produced by this eukaryotic biosynthetic pathway. Cytochrome P450-DIT2 (yeast) specifically catalyzes the formation of LL-dityrosine as a precursor of the spore wall [2]. DD-dityrosine, as an entirely synthetic enantiomer assembled from D-tyrosine precursors via Suzuki-Miyaura cross-coupling chemistry [3], serves as a non-metabolizable analog in spore wall biosynthesis studies.

Fungal biology Spore wall assembly D-Amino acid metabolism Biomimetic materials

Dityrosine Crosslinks Confer Protease Resistance; DD-Dityrosine Provides a Defined, Non-Epimerizable Crosslink for Engineered Biomaterials

Dityrosine crosslinks confer resistance to proteolysis and physicochemical stress in structural proteins; this property has been successfully exploited in engineered protein stabilization. For the respiratory syncytial virus (RSV) prefusion F protein, two engineered dityrosine crosslinks (DT-preF) markedly improved protein stability, shelf-life, and immunogenicity [1]. Critically, these engineered crosslinks employ enzymatic oxidation of tyrosine residues and are expected to produce the natural L,L stereochemistry when L-tyrosine residues in the protein are oxidized. DD-dityrosine, as the mirror-image (R,R) stereoisomer, constitutes a structurally analogous but chirally inverted crosslink motif that is not recognized by endogenous mammalian proteases which have evolved specificity for L-amino acid sequences. While direct stability data for DD-dityrosine-crosslinked proteins are not yet published, D-peptide technology has established the principle that D-amino acid-containing polypeptides resist proteolytic degradation by natural proteases [2].

Protein engineering Protease resistance Hydrogel stability Bioconjugation

Application-Specific Procurement Scenarios for Enantiopure DD-Dityrosine in Analytical Chemistry, Biomaterials, and Fungal Biology


Enantiopure Calibration Standard for Chiral LC-MS/MS Quantification of Dityrosine in Biological Matrices

Existing LC-MS/MS methods for urinary or tissue dityrosine quantification (e.g., Orhan et al., 2005) employ reversed-phase HPLC conditions that do not resolve DD- from LL-dityrosine [1]. Laboratories requiring accurate, enantiomer-resolved quantification of oxidative stress biomarkers—distinguishing natural L,L-dityrosine from potential exogenous or racemic contamination—must use enantiopure DD-dityrosine as the chiral calibration standard. The demonstrated capability of capillary electrophoresis to separate dityrosine diastereomers [2] provides the analytical framework, but requires authentic DD-dityrosine reference material of verified enantiomeric excess for method development and validation.

Non-Metabolizable Probe for Yeast Sporulation and Fungal Cell Wall Biosynthesis Studies

DD-dityrosine cannot be incorporated into the yeast ascospore wall because the biosynthetic enzymes (Dit2p, a cytochrome P450) are specific for L-tyrosine and produce LL-dityrosine as the intermediate for subsequent formylation and crosslinking [3]. Researchers studying sporulation kinetics, spore wall integrity, or screening antifungal compounds can use DD-dityrosine as a negative-control precursor—it enters the cellular milieu but fails to progress through the biosynthetic pathway, enabling dissection of transport, modification, and polymerization steps [4].

D-Configuration Crosslinker for Protease-Resistant Hydrogel and Biomaterial Engineering

Dityrosine photocrosslinking is an established method for fabricating protein-based hydrogels with tunable mechanical properties for drug delivery and wound dressing applications [5]. Engineering these hydrogels with DD-dityrosine or D-tyrosine residues introduces crosslinks composed exclusively of D-amino acids. Because natural mammalian proteases (matrix metalloproteinases, serine proteases) exhibit strong L-stereoselectivity, DD-dityrosine-crosslinked hydrogels are expected to resist enzymatic degradation in wound bed environments, extending functional lifetime compared to L,L-dityrosine networks. Researchers developing implantable biomaterials should procure DD-dityrosine to evaluate this orthogonal stability advantage [6].

Negative Control for Myeloperoxidase-Mediated Oxidative Damage Assays in Inflammation Research

Myeloperoxidase (MPO) from human neutrophils and macrophages synthesizes dityrosine exclusively from L-tyrosine via a tyrosyl radical-dependent pathway; DD-dityrosine is not a product of this mammalian enzyme system [7]. In cellular or in vitro MPO activity assays where dityrosine formation is measured as a readout of oxidative damage (e.g., in atherosclerosis, inflammatory disease models), DD-dityrosine serves as an essential negative control to confirm that the fluorescence or mass spectrometric signal arises specifically from MPO-catalyzed L-tyrosine oxidation and not from non-enzymatic or contaminating sources [8].

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